molecular formula C25H27BrN2O5 B11627777 5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11627777
M. Wt: 515.4 g/mol
InChI Key: DIQBYWWVSKGIOA-XTQSDGFTSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone core substituted with bromophenyl, hydroxy, methoxybenzoyl, and morpholinylpropyl groups, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of various substituents. The synthetic route typically starts with the preparation of the pyrrolidinone core, followed by the introduction of the bromophenyl, hydroxy, methoxybenzoyl, and morpholinylpropyl groups through a series of reactions such as nucleophilic substitution, esterification, and amide formation. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is studied.

Comparison with Similar Compounds

5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as macitentan, which also contains a bromophenyl group and exhibits biological activity. The uniqueness of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents and the resulting chemical properties and biological activities.

Properties

Molecular Formula

C25H27BrN2O5

Molecular Weight

515.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27BrN2O5/c1-32-20-9-5-18(6-10-20)23(29)21-22(17-3-7-19(26)8-4-17)28(25(31)24(21)30)12-2-11-27-13-15-33-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+

InChI Key

DIQBYWWVSKGIOA-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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